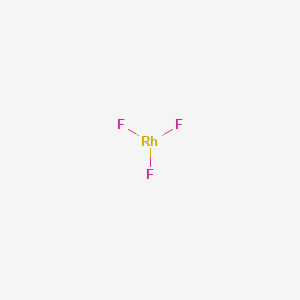
Rhodium(III) fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a red-brown, diamagnetic solid and is known for its high stability and unique properties . Rhodium fluoride is part of the platinum group metals and is used in various specialized applications due to its chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium fluoride can be synthesized through several methods:
- This method involves the reaction of rhodium trichloride with fluorine gas:
Fluorination of Rhodium Trichloride: 2RhCl3+3F2→2RhF3+3Cl2
Rhodium fluoride can also be prepared by directly combining rhodium metal with fluorine gas:Direct Combination of Elements: 2Rh+3F2→2RhF3
Industrial Production Methods: In industrial settings, rhodium fluoride is typically produced using the fluorination of rhodium trichloride due to the controlled reaction conditions and the availability of the starting materials .
Chemical Reactions Analysis
Types of Reactions: Rhodium fluoride undergoes various chemical reactions, including:
Oxidation: Rhodium fluoride can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds or elemental rhodium.
Substitution: Rhodium fluoride can participate in substitution reactions where fluoride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as fluorine gas.
Reduction: Reducing agents like hydrogen gas or metals.
Substitution: Ligands such as chloride ions or other halides.
Major Products:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Elemental rhodium or lower oxidation state rhodium compounds.
Substitution: Rhodium halides or other rhodium-ligand complexes.
Scientific Research Applications
Rhodium fluoride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and as a component in specialized coatings.
Mechanism of Action
The mechanism by which rhodium fluoride exerts its effects involves its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in chemical reactions by facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with rhodium fluoride .
Comparison with Similar Compounds
Rhodium fluoride can be compared with other similar compounds such as:
Vanadium trifluoride (VF3): Shares a similar crystal structure and coordination geometry.
Platinum trifluoride (PtF3): Another member of the platinum group metals with comparable chemical properties.
Iridium trifluoride (IrF3): Exhibits similar reactivity and applications in catalysis.
Uniqueness: Rhodium fluoride is unique due to its high stability, red-brown color, and specific catalytic properties that make it valuable in both industrial and research applications .
Properties
CAS No. |
60804-25-3 |
|---|---|
Molecular Formula |
F3Rh |
Molecular Weight |
159.9007 g/mol |
IUPAC Name |
trifluororhodium |
InChI |
InChI=1S/3FH.Rh/h3*1H;/q;;;+3/p-3 |
InChI Key |
TXUZMGFRPPRPQA-UHFFFAOYSA-K |
Canonical SMILES |
F[Rh](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















